Bis(5-methylfuran-2-yl)methanamine
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Overview
Description
Bis(5-methylfuran-2-yl)methanamine: is an organic compound with the molecular formula C11H13NO2 It is characterized by the presence of two 5-methylfuran rings attached to a central methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(5-methylfuran-2-yl)methanamine can be achieved through a catalyst-free method involving the reaction of 5-methylfurfuryl alcohol with water and air. This method yields an 81% production rate of bis(5-methylfuran-2-yl)methane, which can then be further aminated to form this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve the use of biomass-derived feedstocks. The process includes the catalytic hydrogenation and hydrodeoxygenation of 5-hydroxymethylfurfural using silica-supported cobalt nanoparticles .
Chemical Reactions Analysis
Types of Reactions: Bis(5-methylfuran-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: It can be reduced to form more saturated amine derivatives.
Substitution: The methanamine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products:
Oxidation: Formation of furan carboxylic acids.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
Chemistry: Bis(5-methylfuran-2-yl)methanamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as a building block for bioactive molecules .
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities .
Industry: In the industrial sector, this compound is used in the production of biodiesel precursors and other renewable energy sources .
Mechanism of Action
The mechanism of action of bis(5-methylfuran-2-yl)methanamine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved include free radical decarboxylation and catalytic hydrogenation .
Comparison with Similar Compounds
(5-Methylfuran-2-yl)methanamine: A simpler analog with one furan ring.
Bis(furan-2-yl)methanamine: Lacks the methyl groups on the furan rings.
Uniqueness: Bis(5-methylfuran-2-yl)methanamine is unique due to the presence of two 5-methylfuran rings, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
bis(5-methylfuran-2-yl)methanamine |
InChI |
InChI=1S/C11H13NO2/c1-7-3-5-9(13-7)11(12)10-6-4-8(2)14-10/h3-6,11H,12H2,1-2H3 |
InChI Key |
QIZRZJJSSHIGRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CC=C(O2)C)N |
Origin of Product |
United States |
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